

An In-depth Technical Guide to Dimethyl Sulfone-d6: Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sulfone-d6 (DMSO2-d6), the deuterated isotopologue of dimethyl sulfone (DMSO2 or MSM), is a crucial tool in modern analytical and research laboratories. Its chemical inertness and the mass shift provided by the six deuterium atoms make it an ideal internal standard for quantitative analysis by mass spectrometry and nuclear magnetic resonance spectroscopy. This guide provides a comprehensive overview of the chemical properties of **Dimethyl sulfone-d6**, detailed experimental protocols for its use, and logical workflows for its application in quantitative studies.

Core Chemical and Physical Properties

Dimethyl sulfone-d6 is a stable, non-radioactive isotopologue of dimethyl sulfone. The substitution of hydrogen with deuterium atoms results in a higher molecular weight, which allows it to be distinguished from its unlabeled counterpart in mass spectrometry without significantly altering its chemical behavior.

Quantitative Data Summary



Property	Value	Reference
Chemical Formula	C ₂ D ₆ O ₂ S	[1]
Molecular Weight	100.17 g/mol	[2][3]
Exact Mass	100.0465	[4]
CAS Number	22230-82-6	[1]
Appearance	Solid	
Melting Point	107-109 °C	
Boiling Point	238 °C	
Isotopic Purity	≥98 atom % D	
Chemical Purity	≥98%	_
Solubility	Soluble in PBS (pH 7.2) (≥10 mg/ml), slightly soluble in DMSO (0.1-1 mg/ml)	
Stability	≥ 4 years	-
Storage	Store at room temperature, away from light and moisture.	

Applications in Quantitative Analysis

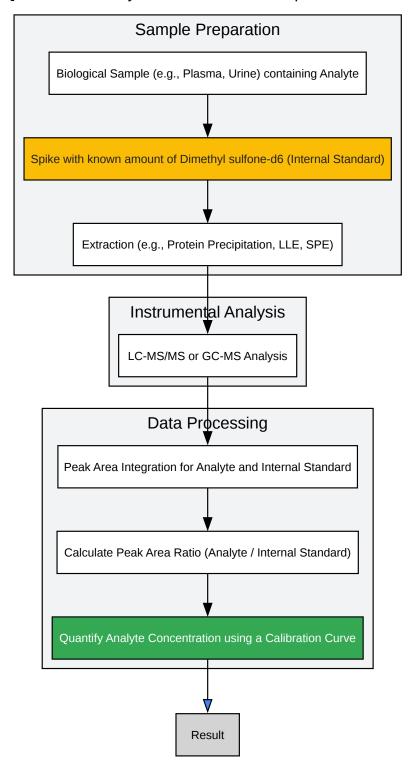
The primary application of **Dimethyl sulfone-d6** is as an internal standard for the precise quantification of dimethyl sulfone in various matrices, including biological fluids and environmental samples. Its use helps to correct for variability in sample preparation, injection volume, and instrument response.

Logical Workflow for Quantitative Analysis using a Stable Isotope-Labeled Internal Standard

The following diagram illustrates the fundamental principle of using a stable isotope-labeled internal standard like **Dimethyl sulfone-d6** in a quantitative analytical workflow.



Workflow for Quantitative Analysis with a Stable Isotope-Labeled Internal Standard



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Caption: Workflow for quantitative analysis using an internal standard.



Experimental Protocols Quantitative Analysis of Methylsulfonylmethane (MSM) in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for determining MSM levels in human plasma.

Methodology:

- Preparation of Stock Solutions and Standards:
 - Prepare a 1 mg/mL stock solution of MSM in methanol.
 - Prepare a 1 mg/mL stock solution of **Dimethyl sulfone-d6** (as the internal standard, IS) in methanol.
 - Prepare calibration standards by spiking pooled human plasma with the MSM stock solution to achieve final concentrations ranging from 5 to 10000 μM.
 - \circ Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 5, 250, and 1000 μ M).
- Sample Preparation (Protein Precipitation):
 - To 50 μL of plasma sample (calibrator, QC, or unknown), add 200 μL of protein precipitation solution (acetonitrile containing 1 μg/mL of Dimethyl sulfone-d6).
 - Vortex mix for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
 - \circ Transfer 100 µL of the supernatant to a clean tube or 96-well plate.
 - Evaporate the solvent under a stream of nitrogen at 40 °C.
 - \circ Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).



• LC-MS/MS Instrumentation and Conditions:

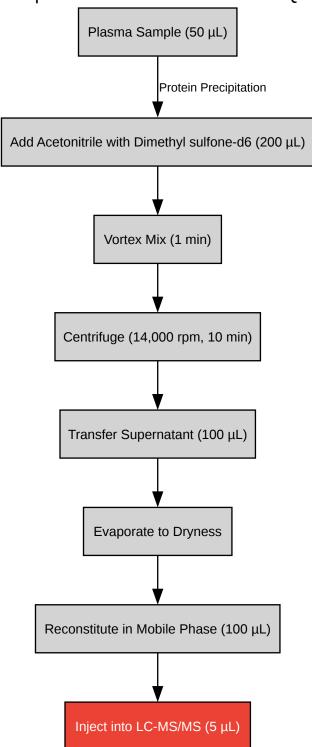
Parameter	Setting	
LC System	Agilent 1290 Infinity LC system or equivalent	
MS System	Sciex 6500 QTRAP mass spectrometer or equivalent	
Column	Waters Acquity UPLC BEH HILIC column (2.1 x 100 mm, 1.7 μ m) or equivalent	
Mobile Phase A	0.1% formic acid in water	
Mobile Phase B	0.1% formic acid in methanol	
Flow Rate	0.5 mL/min	
Gradient	Start with 10% B for 1 min, ramp to 100% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate.	
Injection Volume	5 μL	
Ionization Mode	Positive Electrospray Ionization (ESI+)	
MRM Transitions	MSM: m/z 95.3 → 65.1MSM-d6: m/z 101.2 → 65.1	

• Data Analysis:

- Integrate the peak areas for both MSM and MSM-d6.
- Calculate the peak area ratio of MSM to MSM-d6.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of MSM in the unknown samples by interpolating their peak area ratios from the calibration curve.



LC-MS/MS Experimental Workflow for MSM Quantification



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